2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde

Description

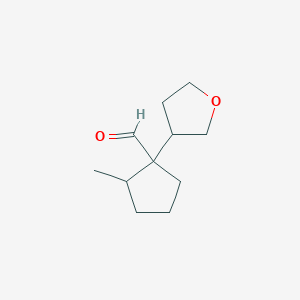

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is characterized by a cyclopentane ring substituted with a methyl group and an oxolan-3-yl group, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O2/c1-9-3-2-5-11(9,8-12)10-4-6-13-7-10/h8-10H,2-7H2,1H3 |

InChI Key |

HOYPWSLPZGNPML-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C=O)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an oxolan-3-yl group in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl and oxolan-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents and nucleophiles are used to introduce new functional groups.

Major Products Formed

Oxidation: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carboxylic acid.

Reduction: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolan-3-yl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-1-(oxolan-2-yl)cyclopentane-1-carbaldehyde

- 2-Methyl-1-(oxolan-4-yl)cyclopentane-1-carbaldehyde

- 2-Methyl-1-(oxolan-3-yl)cyclohexane-1-carbaldehyde

Uniqueness

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is unique due to the specific positioning of the oxolan-3-yl group on the cyclopentane ring

Biological Activity

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is a cyclic compound with potential biological significance. Its structure, which includes a cyclopentane ring and an oxolane moiety, suggests that it may interact with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an aldehyde functional group, which is known for its reactivity and potential to form covalent bonds with biomolecules.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds that inhibit ERK1/2 kinases are being investigated for their potential in cancer therapy .

- Anti-inflammatory Effects : Compounds containing oxolane rings have been noted for their anti-inflammatory properties, potentially through the modulation of signaling pathways involved in inflammation.

The biological activity of this compound may involve:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects.

- Interaction with Kinases : Similar compounds have been reported to act as inhibitors of specific kinases (e.g., ERK1/2), which play critical roles in cell signaling pathways related to growth and survival .

Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of several aldehyde-containing compounds on tumor cell lines. The findings suggested that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 15 | Apoptosis induction |

| Control | MCF7 | >50 | - |

Study 2: Anti-inflammatory Properties

In another investigation focused on inflammatory responses, researchers assessed the impact of this compound on cytokine production in macrophages. The results demonstrated a reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound | 80 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.